molecular formula C9H11N3O3S B2913542 [(E)-[1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]amino]thiourea CAS No. 1268035-69-3

[(E)-[1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]amino]thiourea

Cat. No.: B2913542
CAS No.: 1268035-69-3
M. Wt: 241.27
InChI Key: SHANQDPCTIFJEZ-VZUCSPMQSA-N
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Description

[(E)-[1-(4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]amino]thiourea is a thiourea derivative featuring a 4-hydroxy-6-methyl-2-oxo-2H-pyran (dihydroxy-methyl-substituted pyrone) core linked to an ethylidene hydrazine-thiourea moiety. This compound is synthesized via condensation reactions involving thiosemicarbazones and maleimides in the presence of sulfuric acid, as described in studies focusing on antimicrobial thiazolidinone derivatives . The compound’s crystallographic and spectroscopic characterization (e.g., IR, $ ^1H $ NMR) confirms its stability and functional group interactions .

Properties

IUPAC Name

[(E)-1-(4-hydroxy-6-methyl-2-oxopyran-3-yl)ethylideneamino]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O3S/c1-4-3-6(13)7(8(14)15-4)5(2)11-12-9(10)16/h3,13H,1-2H3,(H3,10,12,16)/b11-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHANQDPCTIFJEZ-VZUCSPMQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)O1)C(=NNC(=S)N)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=O)O1)/C(=N/NC(=S)N)/C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[(E)-[1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]amino]thiourea, a compound with the molecular formula C9H11N3O3S, has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on current research findings.

Synthesis

The compound can be synthesized through a multicomponent reaction involving 4-hydroxy-6-methyl-2H-pyran-2-one and other reagents under specific conditions, yielding high purity and good yields. The synthesis method is notable for its efficiency and simplicity, making it accessible for further research and development .

Biological Activity Overview

The biological activity of this compound has been investigated across various studies, highlighting several key activities:

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been noted as an inducer of apoptosis in cancer cell lines, particularly T47D cells, with an effective concentration (EC50) of 0.08 µM. This potency suggests its potential as a therapeutic agent in cancer treatment .

2. Antimicrobial Activity

Compounds related to thiourea derivatives have shown promising antimicrobial effects. This compound has demonstrated activity against various bacterial strains, indicating its potential use in treating infections .

3. Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Studies suggest that it may inhibit pathways involved in inflammation, which could contribute to its overall therapeutic profile in diseases characterized by chronic inflammation .

Detailed Research Findings

Study Biological Activity Findings
AnticancerInduces apoptosis in T47D cells; EC50 = 0.08 µM
AntimicrobialEffective against multiple bacterial strains
Anti-inflammatoryInhibits inflammatory pathways

Case Studies

Several case studies have explored the efficacy of this compound:

  • Apoptosis Induction in Cancer Cells : A study reported that the compound significantly reduced cell viability in breast cancer cell lines, suggesting its role as a potential chemotherapeutic agent.
  • Antimicrobial Testing : In vitro studies demonstrated that this thiourea derivative inhibited the growth of both Gram-positive and Gram-negative bacteria, showcasing its broad-spectrum antimicrobial potential.
  • Inflammation Model : In animal models of inflammation, administration of the compound resulted in reduced markers of inflammation, supporting its therapeutic applicability in inflammatory diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiourea derivatives and related heterocycles are widely studied for their pharmacological and material science applications. Below is a detailed comparison of [(E)-[1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]amino]thiourea with structurally or functionally analogous compounds:

Table 1: Structural and Functional Comparison

Compound Name/Structure Key Structural Features Biological Activity Synthesis Method & Yield References
Target Compound Pyran ring, ethylidene hydrazine-thiourea, hydroxy/methyl substituents Antimicrobial (in vitro) Condensation (52% yield)
[(1-Phenylethylidene)amino]thiourea Phenyl group, ethylidene-thiourea Broad pharmaceutical applications (e.g., antiviral, anticancer) Varied (e.g., thiourea-isothiocyanate coupling)
1-(5-Bromopyridin-2-yl)-3-[2-(isoindolo[2,1-a]quinoxalin-6-ylamino)ethyl]thiourea Bromopyridine, isoindoloquinoxaline, ethyl-thiourea No significant HIV-1 RT inhibition 63–85% yield via isothiocyanate coupling
Pyridothienopyrimidine derivatives Pyridine-thienopyrimidine fused system, thiourea-derived precursors Not reported Cyclization of thiourea intermediates
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate Pyrimidine-thioacetate, thietane substituent Not reported Nucleophilic substitution

Key Observations

Structural Diversity and Bioactivity: The target compound’s pyran ring distinguishes it from phenyl- or pyridine-based thioureas (e.g., ).

Synthetic Efficiency :

  • The target compound’s synthesis yield (52%) is moderate compared to bromopyridinyl thioureas (63–85% yields) , likely due to steric hindrance from the pyran ring.

Biological Performance :

  • Unlike the inactive HIV-1 RT inhibitors in , the target compound’s antimicrobial activity suggests that its pyran-thiourea hybrid structure may disrupt bacterial or fungal cell walls or enzymes.

Hydrogen-Bonding Networks :

  • The pyran ring’s hydroxy and carbonyl groups enable robust hydrogen-bonding patterns (as analyzed via graph-set theory in ), which are critical for crystal packing and stability. This contrasts with simpler thioureas lacking such polar substituents.

Applications in Material Science: While the target compound’s applications are primarily pharmacological, related thioureas (e.g., pyridothienopyrimidines ) are explored for optoelectronic properties due to extended π-conjugation.

Research Findings and Limitations

  • Antimicrobial Activity: The target compound’s MIC values against bacterial/fungal strains are pending detailed publication, but its structural analogs (e.g., thiazolidinones) show activity at 10–50 µg/mL .
  • ADMET Properties: No data exist for the target compound, whereas phenyl-thioureas exhibit moderate metabolic stability in preclinical models .
  • Crystallographic Analysis : SHELX refinement () could resolve its 3D structure, clarifying hydrogen-bonding motifs critical for activity.

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